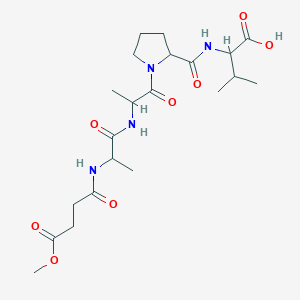

N-Methoxysuccinyl-Ala-Ala-Pro-Val

描述

N-Methoxysuccinyl-Ala-Ala-Pro-Val is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as an elastase substrate, which makes it valuable in studies involving proteolytic enzymes such as human leukocyte elastase and porcine pancreatic elastase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val typically involves the stepwise coupling of amino acids The process begins with the protection of the amino group of alanine, followed by the sequential addition of alanine, proline, and valine residuesCommon solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM), with coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

N-Methoxysuccinyl-Ala-Ala-Pro-Val primarily undergoes hydrolysis reactions when exposed to elastase enzymes. This hydrolysis results in the cleavage of the peptide bond, releasing smaller peptide fragments .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH (around 7.4). Enzymes such as human leukocyte elastase or porcine pancreatic elastase are commonly used to catalyze this reaction .

Major Products Formed

The major products formed from the hydrolysis of this compound include smaller peptide fragments and the N-methoxysuccinyl group .

科学研究应用

Scientific Research Applications

The applications of N-Methoxysuccinyl-Ala-Ala-Pro-Val span multiple disciplines, including biochemistry, medicine, pharmacology, and industrial processes. Below are detailed applications in each field:

Biochemistry

- Enzyme Activity Studies : MeOSuc-AAPV is utilized to study the activity of elastase enzymes and their inhibitors. It helps in understanding the kinetics and specificity of elastase interactions.

- Substrate Specificity : The compound's unique sequence allows researchers to distinguish elastase activity from other proteolytic enzymes, contributing to more accurate biochemical assays.

Medicine

- Chronic Diseases : Research indicates that MeOSuc-AAPV is relevant in studying diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where elastase plays a critical role in tissue damage and inflammation.

- Inflammation Research : The compound aids in understanding the mechanisms underlying inflammatory responses mediated by elastase, potentially leading to new therapeutic strategies.

Pharmacology

- Elastase Inhibitor Development : MeOSuc-AAPV serves as a model compound for developing elastase inhibitors. Its ability to inhibit HLE suggests potential therapeutic applications in managing inflammatory diseases .

- Drug Testing : It is used in pharmacological studies to evaluate the efficacy of new drugs targeting elastase-related pathways.

Industrial Applications

- Quality Control : In industrial settings, MeOSuc-AAPV is applied in the quality control of elastase enzyme preparations, ensuring consistency and reliability in enzyme activity assays.

Case Studies

Several studies have documented the use of this compound in research:

- Study on Neutrophil Elastase Activity : Research has shown that MeOSuc-AAPV can effectively measure neutrophil elastase activity in human plasma samples, providing insights into inflammatory conditions .

- Impact on Cartilage Proteoglycans : A study indicated that this compound protects cartilage proteoglycans from degradation by HLE, suggesting its potential role in treating rheumatoid arthritis.

- Cancer Cell Cycle Regulation : Investigations have revealed that MeOSuc-AAPV disrupts cyclin E processing in breast cancer cells, indicating potential anticancer properties through inhibition of elastase activity.

作用机制

N-Methoxysuccinyl-Ala-Ala-Pro-Val acts as a substrate for elastase enzymes. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, resulting in the cleavage of the substrate. This reaction is crucial for studying the activity and inhibition of elastase enzymes .

相似化合物的比较

Similar Compounds

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin: Another elastase substrate that includes a fluorogenic group for easier detection.

This compound p-nitroanilide: A similar substrate with a chromogenic group for colorimetric assays.

This compound-chloromethyl ketone: An elastase inhibitor rather than a substrate.

Uniqueness

This compound is unique due to its specific sequence and the presence of the N-methoxysuccinyl group, which makes it a highly specific substrate for elastase enzymes. This specificity is crucial for accurate and reliable assays in biochemical research .

生物活性

N-Methoxysuccinyl-Ala-Ala-Pro-Val (MeOSuc-AAPV) is a synthetic peptide derivative that has garnered attention for its biological activity, particularly in relation to protease inhibition and inflammatory processes. This article provides a detailed examination of the compound's biological activity, supported by data tables, case studies, and research findings.

This compound is a chromogenic substrate used primarily to measure the activity of neutrophil elastase (NE), a serine protease involved in various inflammatory responses. The structure can be denoted as follows:

- Chemical Formula : C₁₁H₁₄N₂O₅S

- Molecular Weight : 286.3 g/mol

MeOSuc-AAPV acts as a substrate for neutrophil elastase, which is released during inflammation. Upon cleavage by NE, it produces p-nitroaniline, which can be quantitatively measured by absorbance at 405 nm, thus allowing for the assessment of elastase activity in biological samples .

1. Elastase Activity Measurement

MeOSuc-AAPV has been used extensively in studies to quantify NE activity. In one study, human neutrophils stimulated with fMLF (formyl-methionyl-leucyl-phenylalanine) were shown to release elastase that could be effectively measured using MeOSuc-AAPV as a substrate. The absorbance readings correlated with the concentration of elastase released, demonstrating the compound's utility in inflammatory research .

2. Inhibition Studies

The compound has also been investigated for its role in inhibiting elastase activity. For instance, butyrolactone I was tested alongside MeOSuc-AAPV to evaluate its inhibitory effects on elastase release from activated neutrophils. Results indicated that butyrolactone I exhibited significant inhibitory activity (IC50 = 2.30 μM) against NE, highlighting the potential of MeOSuc-AAPV in screening for anti-inflammatory agents .

Case Study 1: Inflammatory Response in Chronic Diseases

A study involving patients with chronic inflammatory diseases demonstrated that elevated levels of NE correlated with disease severity. The use of MeOSuc-AAPV allowed researchers to quantify NE levels in gingival crevicular fluid, providing insights into the inflammatory processes underlying periodontal disease .

Case Study 2: Neutrophil Activation and Elastase Release

In a controlled laboratory setting, neutrophils were primed and activated to assess their elastase release capabilities. Using MeOSuc-AAPV as a substrate, researchers noted a significant increase in elastase activity post-activation, reinforcing the role of this compound in understanding neutrophil behavior during inflammation .

Research Findings

属性

IUPAC Name |

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKVGBBBLUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401255 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107441-48-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A1: this compound is well-documented as a potent inhibitor of human neutrophil elastase (HNE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme plays a critical role in various inflammatory responses and its overactivity is linked to tissue damage in conditions like cystic fibrosis and rheumatoid arthritis.

Q2: How does this compound interact with HNE to exert its inhibitory effects?

A2: While the exact binding mode requires further investigation, studies suggest that this compound acts as a competitive inhibitor of HNE. [] This means it competes with natural substrates for binding to the enzyme's active site, thereby hindering HNE's ability to break down proteins.

Q3: What are the downstream consequences of inhibiting HNE with this compound?

A3: Inhibiting HNE with this compound can have several downstream effects, particularly in the context of inflammatory responses. Some key observations include:

- Reduced Proteoglycan Degradation: this compound effectively protects cartilage proteoglycans from degradation by HNE, suggesting a potential role in managing conditions like rheumatoid arthritis. []

- Modulation of Cell Adhesion: Studies indicate that this compound, through its inhibition of HNE, can influence the expression of ICAM-1, a protein vital for cell adhesion. This modulation of ICAM-1 levels on leukocytes might impact immune responses in inflammatory lung diseases. [, ]

- Disruption of Cyclin E Processing: Research has shown that this compound disrupts the processing of cyclin E, a protein crucial for cell cycle regulation, in breast cancer cells. This effect is attributed to the compound's inhibition of elastase, suggesting a potential avenue for anticancer therapies. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula, they consistently refer to the compound as a "peptidic inhibitor" or a "tetrapeptide." [, , ] Based on its chemical name and assuming the standard structure of amino acids, its molecular formula can be deduced as C16H26N4O7. Its molecular weight is approximately 386.4 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers primarily focus on the biological activity and applications of this compound and do not include detailed spectroscopic characterization data.

Q6: Has the stability of this compound been assessed under various conditions?

A6: The provided literature does not delve into specific stability studies for this compound under varying conditions such as temperature, pH, or storage.

Q7: Are there any reported strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A7: The research primarily employs this compound in in vitro settings, with limited focus on its formulation for in vivo delivery. One study investigates its conjugation to a DNA ligand to enhance its inhibitory potency against HNE, suggesting a potential approach for improving its efficacy. []

Q8: How is the activity of this compound typically measured in research?

A8: Several methods are employed to assess this compound's activity:

- Chromogenic Assays: The most frequently used method involves chromogenic substrates like this compound-p-nitroanilide. The degree of substrate cleavage by elastase, measured by changes in absorbance or fluorescence, is inversely proportional to the inhibitor's efficacy. [, , , , , , , , ]

- Elastin Degradation Assays: The ability of this compound to protect elastin from degradation is also used as a measure of its inhibitory potency. [, ]

- LC-MS Analysis: In a novel approach, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to directly quantify the substrates and products of elastase activity in the presence of this compound. [, ]

Q9: Are there established quality control and assurance measures for this compound?

A9: While the research highlights the use of this compound as a valuable tool in studying elastase, it doesn't provide specific details on standardized quality control protocols for the compound. This emphasizes the need for further research to establish reliable and consistent manufacturing and quality assurance practices, especially if the compound is to be considered for therapeutic applications.

Q10: What are the potential applications of this compound beyond basic research?

A10: While this compound is primarily utilized as a research tool to study elastase and its role in various biological processes, the research findings hint at its potential therapeutic applications:

- Inflammatory Diseases: Its ability to inhibit HNE, a key player in inflammatory responses, suggests potential in treating conditions like rheumatoid arthritis, cystic fibrosis, and acute lung injury. [, , ]

- Cancer Therapy: The finding that this compound disrupts cyclin E processing in breast cancer cells, leading to cell cycle arrest, warrants further investigation for its anticancer potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。